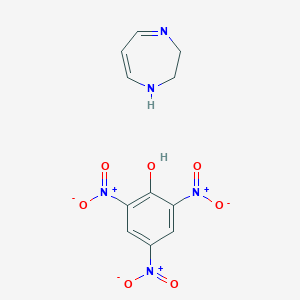
2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-1,4-diazepine derivatives typically involves the reaction of β-diketones with aliphatic 1,2-diamines in the presence of acetic acid . The reaction conditions can vary, but heating the reactants in acetic acid is a common method. If the reactants are kept at room temperature, either in alcohols or without solvent, open-chain condensation products may result .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-1,4-diazepine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more stable products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like permanganate and reducing agents like hydrogen or metal hydrides. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more stable diazepine derivatives, while reduction can produce amino-substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity, making them useful in drug discovery and development.
Industry: The compound’s unique properties may make it useful in materials science and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol involves its interaction with specific molecular targets. For example, diazepine derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA . This can result in sedative, anxiolytic, and anticonvulsant effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazepines: These compounds share the seven-membered ring structure with two nitrogen atoms and have similar biological activities.
Benzodiazepines: These are well-known for their therapeutic effects, including anxiolytic and anticonvulsant properties.
Trinitrophenol Derivatives: These compounds share the nitroaromatic structure and have applications in explosives and dyes.
Uniqueness
2,3-Dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol is unique due to its combination of diazepine and trinitrophenol structures. This results in a compound with both the biological activity of diazepines and the chemical reactivity of trinitrophenol, making it a versatile compound for various applications.
Propiedades
Número CAS |
92953-29-2 |
|---|---|
Fórmula molecular |
C11H11N5O7 |
Peso molecular |
325.23 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-6-4-5-7-3-1/h1-2,10H;1-3,6H,4-5H2 |
Clave InChI |
JKLZMXVCBNFTRH-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC=CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)


![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
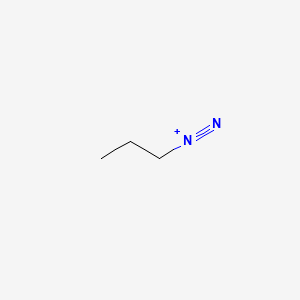
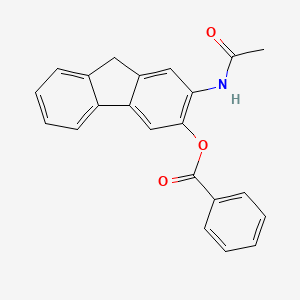
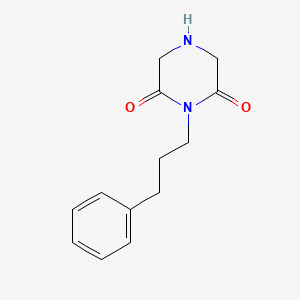

![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)

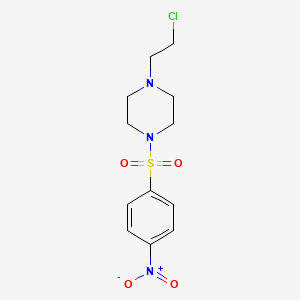
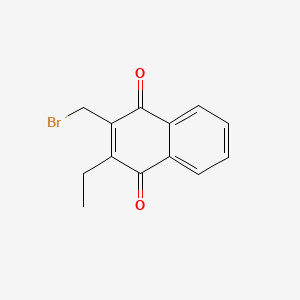
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
